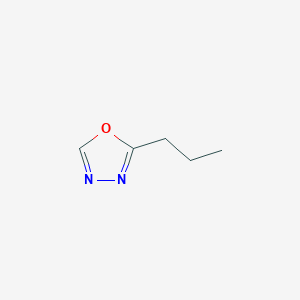
7-Chloro-3-methylquinoxalin-2(1h)-one
Descripción general
Descripción
7-Chloro-3-methylquinoxalin-2(1h)-one is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic organic compound that has various applications in the field of scientific research. This compound is widely used in the synthesis of various pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The exact mechanism of action of 7-Chloro-3-methylquinoxalin-2(1h)-one is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of microorganisms.
Efectos Bioquímicos Y Fisiológicos
7-Chloro-3-methylquinoxalin-2(1h)-one has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase. It has also been reported to modulate the expression of certain genes involved in inflammation and apoptosis. In addition, it has been shown to have antifungal and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Chloro-3-methylquinoxalin-2(1h)-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a wide range of applications. However, one of the limitations is that it may exhibit cytotoxicity at high concentrations, which may affect the accuracy of the results.
Direcciones Futuras
There are several future directions for the research on 7-Chloro-3-methylquinoxalin-2(1h)-one. One of the areas of interest is the development of new pharmaceuticals and agrochemicals based on this compound. Another area of interest is the study of its mechanism of action and its potential as a therapeutic agent for various diseases. Furthermore, the development of new synthesis methods and the improvement of existing methods are also areas of interest for future research.
Aplicaciones Científicas De Investigación
7-Chloro-3-methylquinoxalin-2(1h)-one has various scientific research applications. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science. It has been reported to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. It has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
7-chloro-3-methyl-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJVVPSBHNSAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293028 | |
| Record name | 7-chloro-3-methylquinoxalin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-methylquinoxalin-2(1h)-one | |
CAS RN |
17796-60-0 | |
| Record name | NSC86898 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloro-3-methylquinoxalin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)








![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

